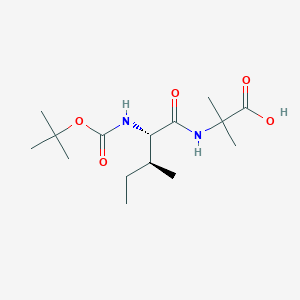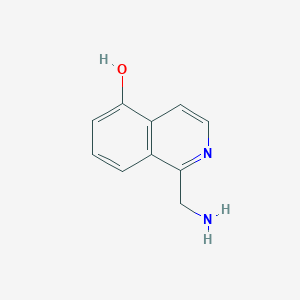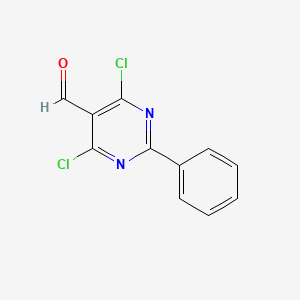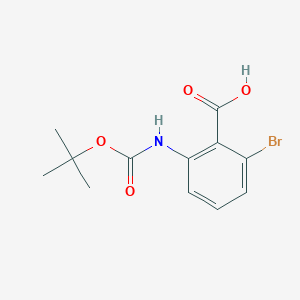
5-Amino-2-iodopyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-iodopyridin-3-ol is a heterocyclic organic compound with the molecular formula C5H5IN2O It is a derivative of pyridine, featuring an amino group at the 5-position, an iodine atom at the 2-position, and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-iodopyridin-3-ol typically involves the iodination of 5-amino-3-hydroxypyridine. One common method includes the following steps:
Starting Material: 5-Amino-3-hydroxypyridine.
Iodination: The reaction is carried out using iodine and a suitable oxidizing agent, such as sodium iodate, in an acidic medium. The reaction conditions often involve heating the mixture to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-iodopyridin-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The amino and hydroxyl groups can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
Substitution Products: Depending on the nucleophile, products like 5-amino-2-azidopyridin-3-ol or 5-amino-2-cyanopyridin-3-ol.
Oxidation Products: Compounds like 5-nitro-2-iodopyridin-3-ol.
Reduction Products: Compounds like 5-amino-2-iodopyridin-3-amine.
Scientific Research Applications
5-Amino-2-iodopyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-iodopyridin-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The iodine atom can facilitate the formation of covalent bonds with target molecules, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-iodopyridin-3-ol: Similar structure but with the amino group at the 4-position.
2-Amino-5-iodopyridine: Lacks the hydroxyl group at the 3-position.
5-Bromo-2-iodopyridin-3-ol: Bromine atom instead of an amino group at the 5-position.
Uniqueness
5-Amino-2-iodopyridin-3-ol is unique due to the presence of both an amino group and a hydroxyl group on the pyridine ring, along with the iodine atom. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C5H5IN2O |
|---|---|
Molecular Weight |
236.01 g/mol |
IUPAC Name |
5-amino-2-iodopyridin-3-ol |
InChI |
InChI=1S/C5H5IN2O/c6-5-4(9)1-3(7)2-8-5/h1-2,9H,7H2 |
InChI Key |
GFHUMOIFBHPBPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1O)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


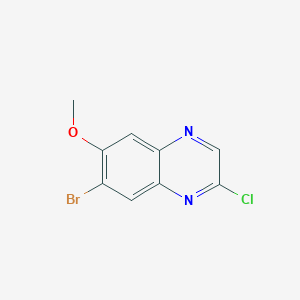

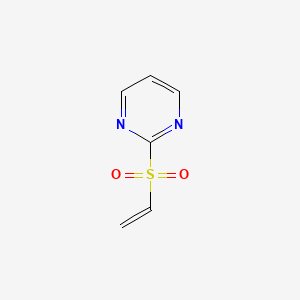
![5-Hydroxy-5H,7H-furo[3,4-B]pyridin-7-one](/img/structure/B12969048.png)
![4'-(tert-Butyl)-[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B12969066.png)
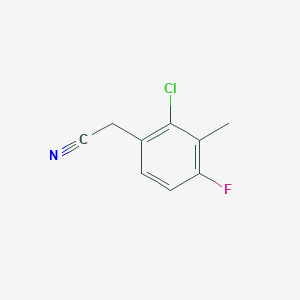
![1'-Methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)spiro[indoline-3,4'-piperidine]](/img/structure/B12969076.png)

![4-Chloro-8-methylimidazo[1,2-a]quinoxaline](/img/structure/B12969095.png)
